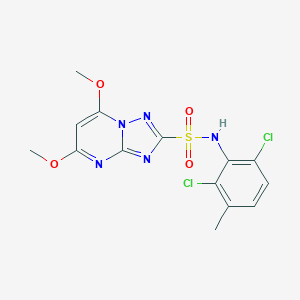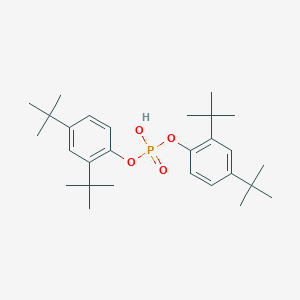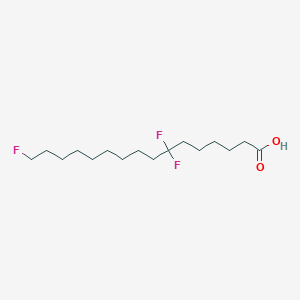
7,7,16-Trifluorohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,16-Trifluorohexadecanoic acid (TFHDA) is a fluorinated fatty acid that has been extensively studied for its potential use in research applications. It is a synthetic compound that is not found naturally in the body. TFHDA has been investigated for its ability to alter cellular metabolism and as a tool for studying lipid metabolism.
Mécanisme D'action
7,7,16-Trifluorohexadecanoic acid inhibits the activity of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA dehydrogenase (ACAD). This results in the accumulation of fatty acids within the cell and the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism.
Effets Biochimiques Et Physiologiques
7,7,16-Trifluorohexadecanoic acid has been found to alter cellular metabolism by inhibiting fatty acid oxidation and increasing the production of reactive oxygen species. It has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism. 7,7,16-Trifluorohexadecanoic acid has been investigated for its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,7,16-Trifluorohexadecanoic acid in lab experiments is its ability to alter cellular metabolism and study the role of fatty acids in disease development. However, 7,7,16-Trifluorohexadecanoic acid has limitations in its use as a research tool. It is a synthetic compound that is not found naturally in the body, which may limit its relevance to physiological processes. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on cellular metabolism may differ from those of endogenous fatty acids, which may limit its use in studying lipid metabolism.
Orientations Futures
There are several future directions for research on 7,7,16-Trifluorohexadecanoic acid. One area of interest is the role of 7,7,16-Trifluorohexadecanoic acid in the development of metabolic disorders, such as type 2 diabetes and obesity. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on mitochondrial function and oxidative stress warrant further investigation. 7,7,16-Trifluorohexadecanoic acid may also have potential as a therapeutic agent for the treatment of metabolic disorders, although further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
7,7,16-Trifluorohexadecanoic acid is synthesized through the reaction of 7-bromoheptadecanoic acid with trifluoromethyl iodide and copper(I) iodide. This reaction results in the substitution of the bromine atom with a trifluoromethyl group, resulting in the formation of 7,7,16-Trifluorohexadecanoic acid.
Applications De Recherche Scientifique
7,7,16-Trifluorohexadecanoic acid has been used in a variety of research applications, including the study of lipid metabolism, oxidative stress, and mitochondrial function. It has been found to alter cellular metabolism by inhibiting the activity of enzymes involved in fatty acid oxidation and increasing the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been used as a tool for studying the role of fatty acids in the development of insulin resistance and type 2 diabetes.
Propriétés
Numéro CAS |
127947-16-4 |
|---|---|
Nom du produit |
7,7,16-Trifluorohexadecanoic acid |
Formule moléculaire |
C16H29F3O2 |
Poids moléculaire |
310.39 g/mol |
Nom IUPAC |
7,7,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21) |
Clé InChI |
FBKIDJHQJKMPOC-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
SMILES canonique |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Autres numéros CAS |
127947-16-4 |
Synonymes |
7,7,16-trifluorohexadecanoic acid 7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16 7,7,16-trifluoropalmitic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



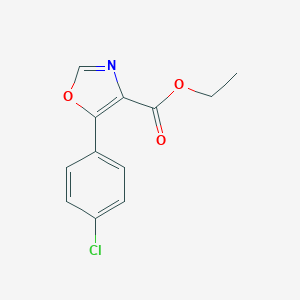
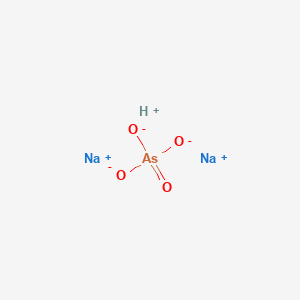
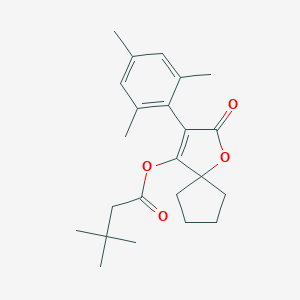
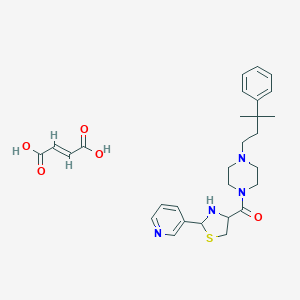
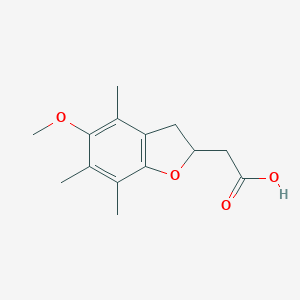
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
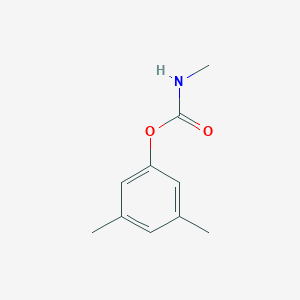
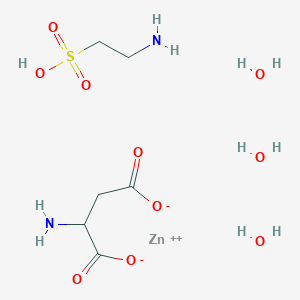
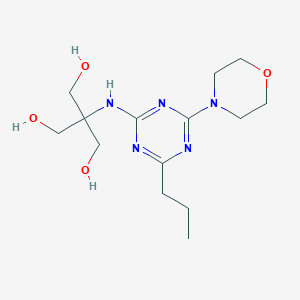
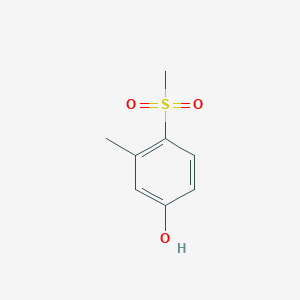
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
